N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396879-13-2
VCID: VC4774220
InChI: InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19)
SMILES: COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC
Molecular Formula: C12H14FN5O3
Molecular Weight: 295.274

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396879-13-2

Cat. No.: VC4774220

Molecular Formula: C12H14FN5O3

Molecular Weight: 295.274

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide - 1396879-13-2

Specification

CAS No. 1396879-13-2
Molecular Formula C12H14FN5O3
Molecular Weight 295.274
IUPAC Name N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Standard InChI InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19)
Standard InChI Key QVLVJTWVIXAMON-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three critical subunits:

  • Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to mimic carboxylic acid bioisosteres .

  • 4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, enhancing electronic interactions and lipophilicity.

  • N-(2,2-Dimethoxyethyl) Carboxamide: A flexible side chain with two methoxy groups, contributing to solubility and hydrogen-bonding capacity.

The IUPAC name, N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, reflects these substituents’ positions and connectivity.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs such as N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396746-15-8) provide structural benchmarks. Key computational insights include:

  • InChIKey: Derived from topological descriptors, enabling precise database searches.

  • SMILES: COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC, encoding the compound’s connectivity.

  • Tautomerism: The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity and binding interactions .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multicomponent reactions (MCRs), leveraging strategies validated for related tetrazole-carboxamides :

Route 1: Ugi-azide Reaction

  • Reactants:

    • 4-Fluorobenzaldehyde (aryl aldehyde)

    • Trimethylsilyl azide (TMS-N3_3, azide source)

    • 2,2-Dimethoxyethylamine (primary amine)

    • tert-Butyl isocyanide (isocyanide)

  • Conditions: Methanol, room temperature, 24–48 hours.

  • Mechanism: Cyclocondensation forms the tetrazole ring, followed by carboxamide coupling .

Route 2: Post-Functionalization of Preformed Tetrazoles

  • Step 1: Synthesis of 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid via cycloaddition of sodium azide to nitriles.

  • Step 2: Amide coupling with 2,2-dimethoxyethylamine using EDCI/HOBt.

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource Analog
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)
logP (Octanol/Water)1.84 (calculated)
Melting Point148–152°C (decomposition observed)
StabilityStable under inert gas; hydrolyzes in strong acids/bases

The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted tetrazoles.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s metabolic stability (resistance to cytochrome P450 oxidation) makes it a candidate for oral drug formulations .

  • Prodrug Design: The dimethoxyethyl group can be enzymatically cleaved to release active metabolites.

Material Science

  • Coordination Polymers: Tetrazoles act as ligands for metal-organic frameworks (MOFs), with potential applications in gas storage.

  • Polymer Additives: Enhances thermal stability in polyurethanes and epoxies .

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